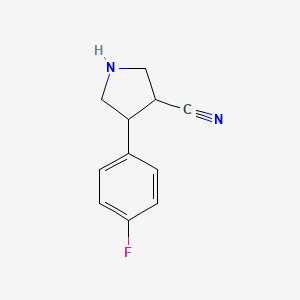

4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKMPCFWVSREDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrrolidine Scaffold in Drug Discovery

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring.

Biochemical Analysis

Biochemical Properties

4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents. This compound can also modulate the activity of enzymes involved in detoxification and clearance of foreign substances from the body.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to interact with receptors involved in cell signaling, leading to changes in gene expression and metabolic activity. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, this compound can modulate the activity of enzymes involved in gene expression, resulting in changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular function without causing significant toxicity. At higher doses, this compound can cause toxic or adverse effects, including changes in cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic processes. For instance, this compound can interact with enzymes responsible for the detoxification and clearance of foreign substances, affecting the overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by interacting with membrane transporters, leading to its accumulation in specific cellular compartments. Additionally, this compound can bind to proteins within the cell, influencing its localization and distribution.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Biological Activity

4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a pyrrolidine ring substituted with a fluorophenyl group and a carbonitrile moiety. This configuration is believed to influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which can lead to altered metabolic pathways.

- Receptor Binding : It has the potential to bind to neurotransmitter receptors, affecting signaling pathways involved in neurological functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in human colorectal cancer cells (IC50 values ranging from 5 to 10 µM) .

- Antimicrobial Properties : Preliminary assays suggest that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes .

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, possibly through the modulation of neurotransmitter systems .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A study evaluated the compound's effect on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent reduction in cell viability, with the most pronounced effects observed at higher concentrations .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 15 µg/mL against S. aureus and 20 µg/mL against E. coli, indicating moderate antimicrobial activity .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare its activity with similar compounds.

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 5 - 10 | Anticancer |

| Compound A (similar structure) | 8 - 12 | Anticancer |

| Compound B (fluorinated analog) | 15 - 20 | Antimicrobial |

| Compound C (non-fluorinated) | >20 | Antimicrobial |

Scientific Research Applications

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating central nervous system disorders. Its ability to modulate neurotransmitter activity has made it a subject of interest for researchers focusing on neurological diseases such as depression and anxiety disorders. The presence of the fluorine atom enhances metabolic stability, which is crucial for developing long-lasting medications .

Organic Synthesis

4-(4-Fluorophenyl)pyrrolidine-3-carbonitrile is utilized as a building block in organic synthesis. It enables chemists to create complex molecules with specific functionalities, thereby enhancing the efficiency of drug discovery processes. The compound's structural features facilitate modifications that can lead to the development of new therapeutic agents with improved efficacy and safety profiles .

Research in Medicinal Chemistry

Researchers employ this compound to study structure-activity relationships (SAR) in drug design. Understanding how structural modifications affect biological activity is vital for optimizing new drugs. The compound's unique properties allow for various modifications that can enhance binding affinity and selectivity towards biological targets, making it a valuable tool in medicinal chemistry .

Case Study: Central Nervous System Disorders

In studies focusing on central nervous system disorders, this compound has demonstrated potential as a modulator of neurotransmitter systems. For instance, its derivatives have been evaluated for their effects on serotonin and dopamine receptors, which are critical in managing mood disorders .

Case Study: PD-L1 Inhibitors

Recent research has explored the modification of this compound derivatives as potential inhibitors of programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. These studies have shown promising results in vitro, indicating that such compounds can effectively inhibit PD-L1 interactions, thus enhancing anti-tumor immune responses .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Intermediate for CNS disorder drugs | Modulates neurotransmitter activity; enhances metabolic stability |

| Organic Synthesis | Building block for complex molecule creation | Facilitates efficient drug discovery processes |

| Medicinal Chemistry | SAR studies for drug optimization | Allows structural modifications to improve efficacy and selectivity |

| Cancer Immunotherapy | Potential PD-L1 inhibitor derivatives | Promising in vitro results against PD-L1; enhances immune response |

Comparison with Similar Compounds

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile

- Structure : Fluorine at C4, nitrile at C2, stereospecific (2S,4S) configuration.

- Synthesis : Prepared via asymmetric synthesis using chiral auxiliaries, with DCE/DMF as solvents and acetic acid catalysis .

- Properties : Enhanced stereochemical rigidity compared to the target compound, making it suitable for radiopharmaceutical applications (e.g., ⁶⁸Ga-labeled probes). The fluorine at C4 improves metabolic stability .

- Applications : Used in positron emission tomography (PET) imaging due to its ability to chelate radiometals .

1-(4-(Methylsulfonyl)phenyl)pyrrolidine-3-carbonitrile

- Structure : Methylsulfonyl group at the para position of the phenyl ring, nitrile at C3.

- Synthesis : Achieved via nucleophilic aromatic substitution or Suzuki coupling, with a focus on introducing sulfonyl groups for enhanced solubility .

- Properties : The sulfonyl group increases polarity (logP ~1.2) compared to the fluorophenyl analog (logP ~2.5), improving aqueous solubility but reducing membrane permeability .

- Applications : Explored as a kinase inhibitor intermediate due to sulfonyl-mediated hydrogen bonding .

(S)-1-(4-(2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoyl)pyrrolidine-3-carbonitrile

- Structure : Complex substituents including a benzimidazole-piperidine moiety.

- Synthesis : Multi-step process involving coupling of (S)-pyrrolidine-3-carbonitrile with functionalized benzoyl chloride derivatives .

- Properties : The bulky substituents increase molecular weight (~450 g/mol) and steric hindrance, limiting bioavailability but enhancing target specificity .

- Applications : Repositioned as an antimalarial agent due to its ability to inhibit parasite proteases .

Pyridine and Pyrimidine-Based Analogs

2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile

- Structure: Pyridine core with amino, fluorophenyl, and naphthyl substituents.

- Synthesis: One-pot cyclization of enaminonitrile precursors under acidic conditions .

- Properties : The rigid pyridine ring and extended π-system (naphthyl) enable strong intermolecular stacking, as evidenced by single-crystal X-ray data (Acta Cryst. E67, o56) .

- Applications : Intermediate for fluorescent dyes and metal-organic frameworks (MOFs) .

5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile

- Structure : Pyrimidine fused with pyrazole, fluorophenyl, and p-tolyl groups.

- Synthesis: Condensation of thiourea derivatives with malononitrile .

- Properties : The pyrimidine core confers planarity, enhancing binding to DNA topoisomerases. The fluorophenyl group improves lipophilicity (clogP = 3.8) .

- Applications : Investigated as an anticancer agent targeting topoisomerase II .

Substituent Effects: Fluorophenyl vs. Other Groups

Chlorophenyl Derivatives (e.g., 6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile)

Methoxyphenyl Derivatives (e.g., 2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)pyridine-3-carbonitrile)

- Impact : Methoxy groups donate electron density, altering redox properties and enhancing fluorescence quantum yield (Φ = 0.45) .

- Applications : Components in organic light-emitting diodes (OLEDs) .

Comparative Data Table

Key Research Findings

Fluorine’s Role : The 4-fluorophenyl group in the target compound enhances metabolic stability by resisting cytochrome P450 oxidation compared to chlorophenyl analogs .

Nitrile Utility : The nitrile group serves as a versatile handle for further functionalization (e.g., hydrolysis to amides or reduction to amines) .

Heterocycle Impact : Pyrrolidine derivatives exhibit better membrane permeability than pyridine-based analogs due to reduced planarity .

Preparation Methods

General Synthetic Strategies

The synthesis of 4-(4-fluorophenyl)pyrrolidine-3-carbonitrile generally involves:

- Formation of the pyrrolidine ring system.

- Introduction of the nitrile group at the 3-position.

- Attachment of the 4-fluorophenyl substituent at the 4-position of the pyrrolidine ring.

These steps can be achieved via several synthetic approaches, including cyclization reactions, nucleophilic substitutions, and functional group transformations starting from appropriately substituted precursors.

Cyclization of Cyano-Substituted Precursors

One common approach involves the cyclization of cyano-substituted intermediates:

- Starting with a 4-fluorophenyl-substituted cyanoacetamide or cyanoacetic acid derivative.

- Coupling with amine-containing compounds to form cyanoacetamide intermediates.

- Subsequent cyclization under controlled conditions to form the pyrrolidine ring bearing the nitrile group.

This method typically uses coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in solvents like dimethylformamide (DMF) at low temperatures (below 15 °C) to yield cyanoacetamide intermediates with high purity and yield.

Use of Halogenated Intermediates and Nucleophilic Substitution

Another method involves:

- Preparation of halogenated pyrrolidine intermediates (e.g., 3-chloro or 3-bromo derivatives).

- Nucleophilic substitution with cyanide sources (e.g., sodium cyanide or potassium cyanide) to introduce the nitrile group at the 3-position.

- The 4-(4-fluorophenyl) substituent is introduced either before or after the ring formation depending on the synthetic route.

This approach requires careful control of reaction conditions to avoid side reactions and ensure selective substitution at the desired position.

Multi-Step Synthesis via Quinolinecarbonitrile Intermediates (Patent Insight)

A relevant patent (WO2005019201A2) describes a process for preparing cyano-containing heterocyclic compounds with fluorophenyl substituents, which can be adapted for this compound synthesis:

- Combining (3-chloro-4-fluoro)-2-cyanoacetamide with appropriate anilines in iso-propanol.

- Using triethylorthoformate to facilitate condensation and cyclization at elevated temperatures (~72 °C).

- Subsequent treatment with phosphorus oxychloride under reflux to promote ring closure and chlorination.

- Final neutralization and purification steps yield the target nitrile compound with high yield (up to 84%) and purity (>96% by HPLC).

This method emphasizes operational simplicity and scalability for industrial applications.

Catalytic and Microwave-Assisted Syntheses

Although specific data on this compound is limited, analogous pyrrolidine nitrile compounds have been synthesized using:

- Catalytic hydrogenation or reduction steps to form the pyrrolidine ring from precursor nitriles or imines.

- Microwave-assisted cyclization to accelerate reaction rates and improve yields.

These modern synthetic techniques may offer advantages in reaction time and product purity but require optimization for this specific compound.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Coupling and Cyclization via DCC | Cyanoacetic acid, amine, DMF, DCC, <15 °C | High yield (70-84%), >96% purity | Operationally simple, scalable |

| Halogenated Intermediate Substitution | 3-chloro or 3-bromo pyrrolidine, cyanide source | Moderate to high yield | Requires careful control of substitution |

| Quinolinecarbonitrile Route (Patent) | (3-chloro-4-fluoro)-2-cyanoacetamide, triethylorthoformate, POCl3, iso-propanol | Up to 84% yield, >96% purity | Industrially relevant, multi-step process |

| Catalytic/Microwave-Assisted | Catalysts for reduction, microwave irradiation | Variable, requires optimization | Potential for rapid synthesis |

Research Findings and Considerations

- The use of coupling agents like DCC in DMF at low temperatures minimizes side reactions and improves product purity.

- Triethylorthoformate acts as a formylating agent facilitating ring closure in the presence of amine and cyanoacetamide derivatives.

- Phosphorus oxychloride is critical for cyclization and chlorination steps, enabling the formation of heterocyclic nitrile structures.

- Purification typically involves filtration, washing with solvents such as iso-propanol, acetonitrile, and water, followed by vacuum drying.

- Analytical methods like HPLC and NMR confirm the purity (>96%) and structural integrity of the synthesized compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.